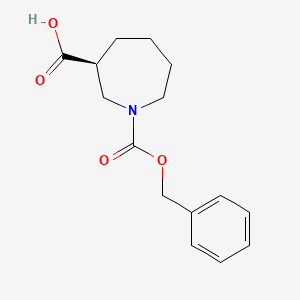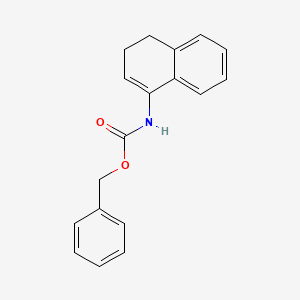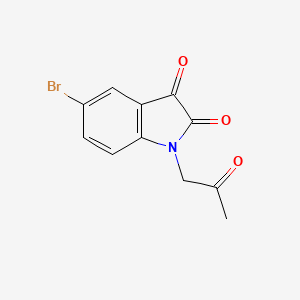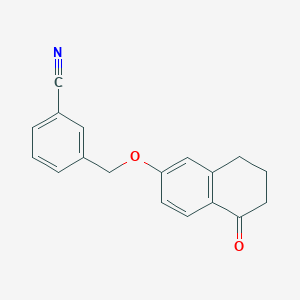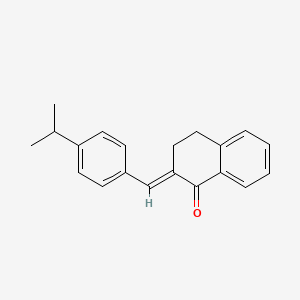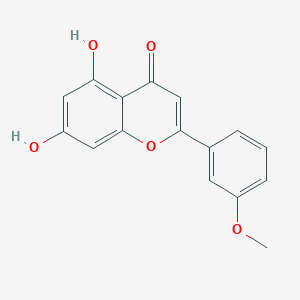![molecular formula C17H17N3O B11845177 2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 61554-63-0](/img/structure/B11845177.png)
2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and anthranilic acid derivatives.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction, often involving the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methylamino Group: The methylamino group is introduced via reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Final Product Formation: The final product, 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one, is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the quinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinazolinone core.
Aplicaciones Científicas De Investigación
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-((Dimethylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one.
Benzodiazepines: Compounds with similar structural features but different pharmacological activities.
Anthranilic Acid Derivatives: Compounds with similar starting materials but different synthetic routes and final products.
The uniqueness of 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propiedades
Número CAS |
61554-63-0 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-(methylaminomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12-7-3-6-10-15(12)20-16(11-18-2)19-14-9-5-4-8-13(14)17(20)21/h3-10,18H,11H2,1-2H3 |
Clave InChI |
DHCPXSTYOLTIOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


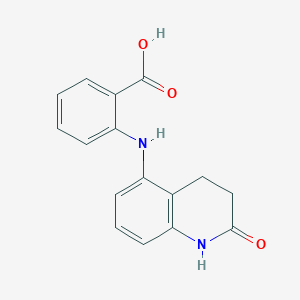



amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)
